1-(3,4-dimethoxybenzyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea
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Overview
Description
Synthesis Analysis
Synthesis of compounds with similar structural motifs involves multiple steps, starting from basic building blocks to more complex structures. A notable example is the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, which showcases a multi-step synthesis process yielding a compound with potent activities against various disorders, highlighting the intricacies of synthesizing complex molecules (Liang et al., 2020).
Molecular Structure Analysis
Molecular structure analysis often involves computational modeling and experimental methods such as X-ray crystallography. For instance, the molecular geometry of a Schiff base compound was analyzed using density functional theory (DFT) and compared with X-ray experiment results, demonstrating the capability of DFT in reproducing the molecular structure of complex compounds (Tanak et al., 2011).
Chemical Reactions and Properties
Chemical properties, including reactivity and interactions with other molecules, can be elucidated through various chemical reactions. The synthesis and properties of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas, for example, show how structural modifications can impact the inhibitory activity and solubility of the compounds, providing insights into their chemical behavior (D'yachenko et al., 2019).
Physical Properties Analysis
Physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding a compound's behavior under different conditions. The crystal structure of related compounds provides valuable information on their stability and intermolecular interactions, which are essential for designing compounds with desired physical properties (Habibi et al., 2013).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, and reactivity towards various reagents, can be assessed through detailed studies. For instance, the cocondensation of urea with methylolphenols under acidic conditions reveals the reaction pathways and the resulting molecular structures, providing a deeper understanding of the compound's chemical properties (Tomita & Hse, 1992).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-21-13-4-3-12(9-14(13)22-2)10-17-15(19)18-11-16(20)5-7-23-8-6-16/h3-4,9,20H,5-8,10-11H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKGYVXTBLHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CCOCC2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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